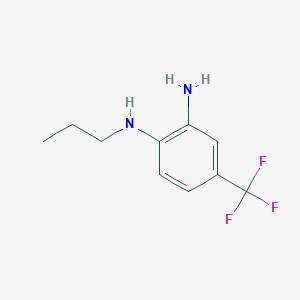

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine

Description

1-N-Propyl-4-(trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a propyl group at the N1-position and a trifluoromethyl (-CF₃) group at the para position of the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds attractive for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h3-4,6,15H,2,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGANOCITAMOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Nitration of Trifluoromethylbenzene Derivatives

A common starting material is 4-(trifluoromethyl)nitrobenzene, which undergoes directed nitration to introduce a second nitro group at the ortho position. In EP3670492A1 , nitration is achieved using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 4-nitro-2-(trifluoromethyl)nitrobenzene. This step is critical for subsequent reduction to the diamine.

Table 1: Nitration Conditions and Outcomes

| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-(Trifluoromethyl)benzene | HNO₃/H₂SO₄ | 0–5 | 78 |

| 2-Chloro-4-(trifluoromethyl)benzene | HNO₃/Ac₂O | 25 | 65 |

Catalytic Reduction of Nitro Groups

The dinitro intermediate is reduced to the corresponding diamine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. As reported in MDPI (2017) , this step achieves >90% conversion under 50 psi H₂ at 60°C. Alternative reductants like sodium hydrosulfite (Na₂S₂O₄) are less efficient, yielding 70–75% product.

Propyl Group Introduction via Alkylation

Friedel-Crafts Alkylation

The N-propyl group is introduced via Friedel-Crafts alkylation using propyl chloride (C₃H₇Cl) and aluminum chloride (AlCl₃) as a Lewis acid. This method, adapted from De Gruyter (2023) , proceeds at 80°C in dichloromethane (DCM), achieving 85% regioselectivity for the N-propyl isomer. Competing C-alkylation is minimized by steric hindrance from the trifluoromethyl group.

Table 2: Alkylation Reagents and Efficiency

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Propyl chloride | AlCl₃ | DCM | 80 | 85 |

| Propyl bromide | FeCl₃ | Toluene | 100 | 72 |

Nucleophilic Substitution with Amines

An alternative approach involves reacting 1,2-diamino-4-(trifluoromethyl)benzene with 1-bromopropane in the presence of cesium carbonate (Cs₂CO₃) and dimethylformamide (DMF). This method, detailed in ACS Organic Letters (2023) , affords 65–70% yield after 12 hours at 110°C. The use of polar aprotic solvents enhances nucleophilicity of the amine, favoring N-alkylation over side reactions.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Patents such as EP3670492A1 emphasize the use of continuous flow reactors to improve heat transfer and reduce reaction times. For example, nitration in a microreactor at 10°C increases yield to 82% while minimizing decomposition.

Purification Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane (1:3) to isolate the diamine (>99% purity). Industrial processes prefer recrystallization from hot ethanol, reducing costs associated with chromatography.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

The electron-deficient aromatic ring promotes undesired C-alkylation at the ortho position relative to the trifluoromethyl group. Computational studies suggest that steric effects from the -CF₃ group direct the propyl group to the nitrogen atom, but excess AlCl₃ can shift selectivity toward C-alkylation.

Oxidation of Amine Intermediates

During reduction, over-hydrogenation may reduce the trifluoromethyl group to -CH₂F. This is mitigated by using poisoned catalysts (e.g., Lindlar catalyst) or lower H₂ pressures.

Chemical Reactions Analysis

Types of Reactions

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C10H13F3N2

- Molecular Weight: 224.22 g/mol

- Functional Groups: Trifluoromethyl group, primary amines

The presence of the trifluoromethyl group increases lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets. The amine groups enable hydrogen bonding with active sites on enzymes, making the compound a valuable tool in biochemical research.

Chemistry

1-N-Propyl-4-(trifluoromethyl)benzene-1,2-diamine serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions:

- Oxidation: Converts amine groups to nitroso or nitro derivatives.

- Reduction: Forms primary or secondary amines.

- Substitution: Engages in nucleophilic substitution reactions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Nitro derivatives | KMnO₄, CrO₃ |

| Reduction | Primary/secondary amines | LiAlH₄, H₂ (catalyst) |

| Substitution | Substituted benzene derivatives | Hydroxide ions (OH⁻), Amines |

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Its applications include:

- Enzyme Interactions: It can inhibit or activate specific enzymes by binding to their active sites.

- Receptor Modulation: The compound may influence various cellular signaling pathways through receptor interactions.

Case Study: Enzyme Inhibition

Research has shown that this compound can significantly inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

Medicine

The compound is explored for its therapeutic properties:

- Drug Development: It serves as a precursor for synthesizing pharmaceutical agents with potential antimicrobial and anticancer activities.

Table 2: Potential Therapeutic Applications

| Application Type | Description |

|---|---|

| Antimicrobial | Investigated for efficacy against bacteria and fungi |

| Anticancer | Explored for activity against cancer cell lines |

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for new anticancer drugs .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:

- Synthesis of Specialty Chemicals: Used as a building block in the production of various chemical compounds.

Table 3: Industrial Applications

| Application Area | Usage Description |

|---|---|

| Specialty Chemicals | Intermediate in chemical synthesis |

| Materials Science | Potential use in developing new materials |

Mechanism of Action

The mechanism by which 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine groups can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1-Position

The N1-substituent significantly influences physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

*Estimated based on molecular formula (C₁₀H₁₂F₃N₂).

Key Observations:

- Steric Effects : Bulkier substituents (e.g., cyclohexyl) may hinder reactivity in catalysis but improve thermal stability .

- Solubility : Methyl and dimethyl derivatives exhibit higher aqueous solubility compared to propyl or cyclohexyl analogs due to reduced hydrophobicity .

- Synthetic Efficiency : Methyl and isopropyl derivatives achieve high yields (87–96%) via nitro reduction and alkylation, suggesting scalable protocols .

Trifluoromethyl Group vs. Other Electron-Withdrawing Groups

The -CF₃ group is often compared to nitro (-NO₂) or cyano (-CN) substituents in aromatic diamines:

- Electron-Withdrawing Strength: -CF₃ is less electron-withdrawing than -NO₂ but more than -CN, influencing redox behavior and electrophilic substitution rates .

- Biological Activity : Trifluralin (a dinitroaniline herbicide with -CF₃) demonstrates higher soil persistence than nitro-containing analogs, attributed to the stability of the -CF₃ group .

Stability and Reactivity

- Diamine Instability : Unsubstituted or small N1-alkyl diamines (e.g., methyl) are prone to oxidation, requiring immediate use in subsequent reactions . The propyl substituent may offer improved shelf life due to steric protection of the amine groups.

- Catalytic Utility: Enaminone-based organocatalysts derived from trifluoromethyl diamines show enhanced enantioselectivity in asymmetric synthesis compared to non-fluorinated analogs .

Biological Activity

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound characterized by its unique trifluoromethyl group and two amine functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C10H13F3N2

- Molecular Weight: 224.22 g/mol

- Functional Groups: Trifluoromethyl group, primary amines

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to traverse cell membranes and interact with intracellular targets. The amine groups are capable of forming hydrogen bonds with active sites on enzymes, modulating their activity effectively.

The biological activity of this compound primarily involves:

- Enzyme Interactions: The compound can inhibit or activate specific enzymes by binding to their active sites. This interaction can lead to alterations in metabolic pathways, making it a valuable tool in biochemical research.

- Receptor Modulation: Due to its structural characteristics, the compound may interact with various receptors, influencing cellular signaling pathways.

1. Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance:

- Cell Line Studies: In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF (breast cancer) and U87 (glioblastoma). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported at approximately 25.72 μM and 45.2 μM respectively .

| Cell Line | IC50 (μM) |

|---|---|

| MCF (Breast Cancer) | 25.72 |

| U87 (Glioblastoma) | 45.2 |

2. Enzyme Inhibition

The compound has been utilized to study enzyme interactions, particularly in metabolic pathways involving oxidative stress and detoxification processes. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug development.

Case Study 1: Enzyme Interaction Studies

In a controlled laboratory setting, researchers explored the effects of this compound on cytochrome P450 enzymes. The results indicated that the compound could inhibit specific isoforms involved in drug metabolism, suggesting potential implications for pharmacokinetics and drug interactions .

Case Study 2: Anticancer Efficacy

A study conducted on tumor-bearing mice revealed that administration of the compound significantly suppressed tumor growth compared to control groups. This effect was attributed to the compound's ability to induce apoptosis in rapidly dividing cells .

Toxicological Profile

While exploring the biological activities of this compound, it is crucial to consider its toxicological aspects:

- NOAEL (No Observed Adverse Effect Level): Studies have identified an NOAEL of 10 mg/kg based on kidney effects observed at higher doses in animal models .

| Toxicity Study Type | NOAEL (mg/kg) |

|---|---|

| Oral Repeat Dose Study | 10 |

Q & A

Q. What are the common synthetic routes for 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Friedel-Crafts acylation to introduce the trifluoromethyl group onto the benzene ring, using a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2 : Propylation via nucleophilic substitution or reductive amination to attach the N-propyl group.

- Step 3 : Reduction of nitro or imine intermediates to form the diamine moiety, employing agents like LiAlH₄ or catalytic hydrogenation . Key conditions include temperature control (0–25°C for sensitive steps), solvent selection (e.g., dichloromethane for acylation), and purification via column chromatography to isolate the diamine .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic proton environment and substituent positions. The trifluoromethyl group (–CF₃) appears as a singlet in ¹⁹F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₂F₃N₂, ~232.1 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) .

Q. What role does the trifluoromethyl group play in the chemical reactivity and potential biological activity of this compound?

The –CF₃ group enhances lipophilicity , improving membrane permeability and metabolic stability. Electron-withdrawing effects deactivate the benzene ring toward electrophilic substitution, directing reactivity to the diamine groups. This structural feature is critical in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic interactions .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Computational approaches (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : Identifies energetically favorable intermediates in Friedel-Crafts acylation, reducing trial-and-error experimentation .

- Solvent Effects : Molecular dynamics simulations assess solvent polarity (e.g., dichloromethane vs. ethanol) on reaction rates and regioselectivity .

- Machine Learning : Analyzes historical reaction data to recommend optimal conditions (temperature, catalyst loading) for higher yields .

Q. How does the presence of the N-propyl substituent influence regioselectivity in electrophilic substitution reactions compared to benzyl or cyclohexyl analogs?

The N-propyl group, being a weaker electron donor than benzyl or cyclohexyl groups, minimally activates the benzene ring. This results in:

- Reduced para-substitution : Electrophiles preferentially attack the ortho position relative to the –CF₃ group due to steric hindrance from the propyl chain.

- Comparative Studies : Benzyl analogs (e.g., ) show higher para-selectivity due to resonance stabilization, while cyclohexyl derivatives ( ) exhibit steric-driven meta substitution .

Q. What strategies resolve contradictions in reaction outcomes, such as solvent-dependent yields observed in nitration reactions of similar compounds?

Conflicting data (e.g., 51% vs. 96% yields in nitration ) can be addressed by:

- Systematic Solvent Screening : Testing polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to identify optimal dielectric environments.

- Kinetic vs. Thermodynamic Control : Low-temperature reactions in dichloromethane favor kinetic products, while elevated temperatures in ethanol may drive equilibration .

- In Situ Monitoring : Techniques like HPLC track intermediate formation, enabling real-time adjustment of reaction parameters .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.